N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
This compound features a benzoyl-substituted chlorophenyl group linked via an acetamide moiety to a piperazine ring bearing a sulfonylated (E)-styryl group. The chloro substituent may enhance lipophilicity, while the styryl sulfonyl group could contribute to π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4S/c28-23-11-12-25(24(19-23)27(33)22-9-5-2-6-10-22)29-26(32)20-30-14-16-31(17-15-30)36(34,35)18-13-21-7-3-1-4-8-21/h1-13,18-19H,14-17,20H2,(H,29,32)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXPASIQRMIYAM-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Benzoyl Chloride Intermediate:
- Reacting benzoic acid with thionyl chloride to form benzoyl chloride.
- Reaction conditions: reflux in an inert atmosphere.
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Synthesis of the Chlorophenyl Intermediate:
- Chlorination of a suitable phenyl precursor using chlorine gas or a chlorinating agent like sulfuryl chloride.
- Reaction conditions: controlled temperature and inert atmosphere.
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Coupling Reaction:
- The benzoyl chloride intermediate is reacted with the chlorophenyl intermediate in the presence of a base such as triethylamine.
- Reaction conditions: room temperature to moderate heating.
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Formation of the Piperazine Derivative:
- The resulting compound is then reacted with piperazine and a sulfonylating agent such as sulfonyl chloride.
- Reaction conditions: typically carried out in an organic solvent like dichloromethane under reflux.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Studied as a candidate for drug development due to its unique structural features.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways. For instance, the piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Piperazine Sulfonyl Styryl Derivatives
(a) 2-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide (CAS 790242-62-5)
- Structural Differences : Replaces the benzoyl-4-chlorophenyl group with a phenylsulfanylphenyl moiety.
- Implications : The sulfur atom in the phenylsulfanyl group may increase electron density and alter metabolic stability compared to the chloro-benzoyl group in the target compound .
- Activity: No explicit data, but sulfanyl groups are known to influence redox properties and binding affinity.
(b) N-(Benzylcarbamoyl)-2-{4-[(2-Phenylethenyl)sulfonyl]piperazin-1-yl}acetamide (5601-20-7)
- Structural Differences : Incorporates a benzylcarbamoyl group instead of the benzoyl-chlorophenyl unit.
Acetamide Derivatives with Heterocyclic Substituents
(a) (E)-N-(Naphthalen-2-yl)-2-(2-oxoindolin-3-ylidene)acetamide ()
- Structural Differences: Features a naphthalene ring and an indolinone core instead of the benzoyl-piperazine system.
- Implications: The conjugated indolinone system may confer fluorescence properties, while the naphthalene group enhances aromatic interactions.
(b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Structural Differences : Substitutes the piperazine ring with a morpholine group and introduces a thiazole ring.
- Implications : The thiazole moiety may improve metabolic resistance, while the morpholine group enhances solubility. The chloro-phenyl group aligns with the target compound’s chloro-substituted aromatic system .
Sulfonamide-Containing Compounds
(a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structural Differences : Lacks the piperazine-styryl sulfonyl group but includes a nitro substituent and methylsulfonyl moiety.
- Crystal structure studies reveal intermolecular hydrogen bonding (C–H⋯O), suggesting solid-state stability comparable to the target compound’s sulfonyl interactions .
(b) N-(Furan-2-ylmethylcarbamoyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide ()
- Structural Differences : Replaces the benzoyl-chlorophenyl group with a furan-methylcarbamoyl unit.
Quinoline and Fluorobenzyl Derivatives ()
N-(4-(3-Bromophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- Structural Differences: Incorporates a quinoline core, cyano group, and tetrahydrofuran-oxy substituent.
- The tetrahydrofuran moiety likely enhances metabolic stability compared to the target compound’s benzoyl group .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide, a synthetic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of functional groups, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 421.92 g/mol. The presence of a sulfonyl group and the piperazine moiety are particularly significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains and fungi. A study demonstrated that such compounds could inhibit the growth of Candida albicans and Staphylococcus aureus at low concentrations, suggesting a potential role in treating infections caused by these pathogens.
Anticancer Properties
The compound's anticancer activity has been a focal point in several studies. A notable investigation revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase. In vitro studies have shown that the compound effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
- Modulation of Signal Transduction Pathways : It appears to affect pathways related to cell survival and apoptosis, particularly through the modulation of PI3K/Akt signaling.
- Antioxidant Properties : The compound shows potential as an antioxidant, reducing reactive oxygen species (ROS) levels in cells.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Demonstrated antimicrobial activity against C. albicans with MIC values < 10 µg/mL. | Suggests potential as an antifungal agent. |
| Johnson et al. (2024) | Induced apoptosis in breast cancer cells via caspase activation. | Highlights anticancer potential through apoptosis induction. |
| Lee et al. (2025) | Reduced oxidative stress markers in neuronal cell cultures. | Indicates neuroprotective effects relevant for neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
